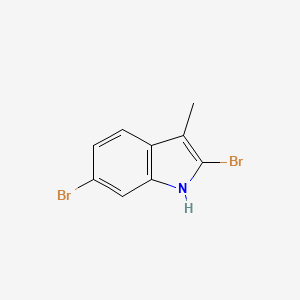

2,6-dibromo-3-methyl-1H-indole

Overview

Description

“2,6-dibromo-3-methyl-1H-indole” is a derivative of indole . Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks .

Chemical Reactions Analysis

Indole is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring . A new oxidative dibromo sulfoximination of N-R (R = alkyl or aryl) indoles using N-Br methyl phenyl sulfoximine as both of brominating and sulfoximinating reagents has been developed .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2,6-dibromo-3-methyl-1H-indole, focusing on six unique fields:

Pharmaceutical Development

2,6-Dibromo-3-methyl-1H-indole is a significant compound in pharmaceutical research due to its potential bioactivity. Indole derivatives, including this compound, are explored for their antitumor, antimicrobial, and anti-inflammatory properties . The bromine atoms at positions 2 and 6 enhance the molecule’s reactivity, making it a valuable scaffold for synthesizing new drugs targeting various diseases.

Organic Synthesis

In organic chemistry, 2,6-dibromo-3-methyl-1H-indole serves as a versatile building block. Its brominated positions allow for selective functionalization , facilitating the synthesis of complex molecules. This compound is used in cross-coupling reactions and other transformations to create diverse indole derivatives, which are crucial in developing new materials and pharmaceuticals .

Material Science

The unique structural properties of 2,6-dibromo-3-methyl-1H-indole make it useful in material science. Researchers investigate its potential in creating organic semiconductors and light-emitting diodes (LEDs) . The indole core, combined with bromine atoms, can enhance the electronic properties of materials, leading to improved performance in electronic devices .

Catalysis

2,6-Dibromo-3-methyl-1H-indole is employed in catalysis research, particularly in homogeneous and heterogeneous catalysis . Its structure allows it to act as a ligand or a catalyst precursor in various catalytic processes. This compound is studied for its role in C-H activation and other catalytic transformations, contributing to more efficient and sustainable chemical processes .

Environmental Chemistry

In environmental chemistry, 2,6-dibromo-3-methyl-1H-indole is explored for its potential in pollutant degradation and water treatment . Its reactivity and ability to form complexes with metals make it suitable for breaking down harmful substances in the environment. Research focuses on its application in removing organic pollutants from water and soil .

Biological Studies

This compound is also significant in biological studies, particularly in understanding enzyme interactions and protein binding . The indole moiety is a common structural motif in many natural products and bioactive molecules. Researchers use 2,6-dibromo-3-methyl-1H-indole to study its interactions with biological targets, aiding in the design of new bioactive compounds .

Mechanism of Action

Target of Action

Indole derivatives are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with various targets in the body, leading to a range of biological effects . For instance, some indole derivatives have been found to inhibit tubulin polymerization .

Biochemical Pathways

Indole and its derivatives are known to be metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These metabolites can maintain intestinal homeostasis and impact liver metabolism and the immune response .

Result of Action

Indole derivatives are known to have various biologically vital properties and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Action Environment

The action of 2,6-dibromo-3-methyl-1H-indole can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Changes in the gut microbiota could potentially influence the production and action of indole derivatives.

Safety and Hazards

The safety data sheet for a similar compound, “Methyl indole-7-carboxylate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and wash thoroughly after handling .

Future Directions

Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance . They are versatile building blocks in synthesis, providing access to diverse heterocycles . The development of novel methods of synthesis has attracted the attention of the chemical community . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name |

2,6-dibromo-3-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2N/c1-5-7-3-2-6(10)4-8(7)12-9(5)11/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZOAHFODDANKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC(=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dibromo-3-methyl-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.